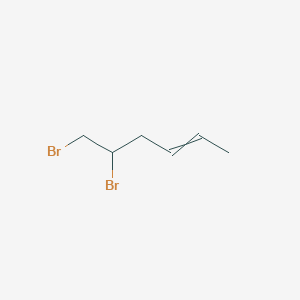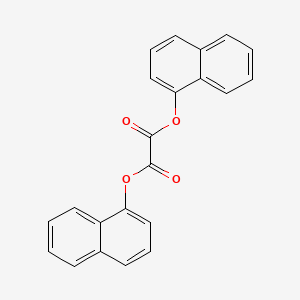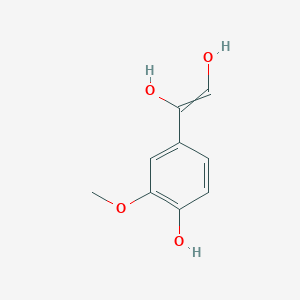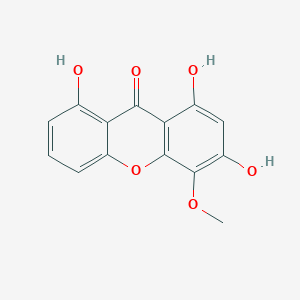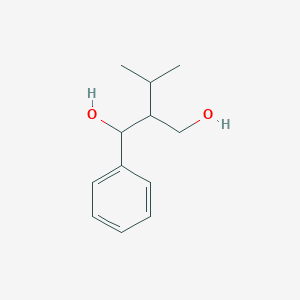![molecular formula C10H19IO3Si B14354202 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate CAS No. 95677-98-8](/img/structure/B14354202.png)
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H19IO3Si It is a derivative of propyl 2-methylprop-2-enoate, where the hydroxyl group is replaced by a trimethylsilyl group and an iodine atom is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate.
Iodination: The hydroxyl group in the starting material is replaced by an iodine atom using an iodinating agent such as iodine (I2) in the presence of a base like pyridine.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in acetone are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted propyl 2-methylprop-2-enoates.
Oxidation: Products include oxides or other oxygen-containing derivatives.
Reduction: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group provides steric protection, while the iodine atom acts as a leaving group in substitution reactions. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Similar in structure but with different functional groups.
3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate: Similar backbone but different substituents.
Uniqueness
3-Iodo-2-[(trimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to the presence of both the trimethylsilyl and iodine groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and various applications in scientific research.
Properties
CAS No. |
95677-98-8 |
|---|---|
Molecular Formula |
C10H19IO3Si |
Molecular Weight |
342.25 g/mol |
IUPAC Name |
(3-iodo-2-trimethylsilyloxypropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19IO3Si/c1-8(2)10(12)13-7-9(6-11)14-15(3,4)5/h9H,1,6-7H2,2-5H3 |
InChI Key |
LLIANLKIRQPJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CI)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
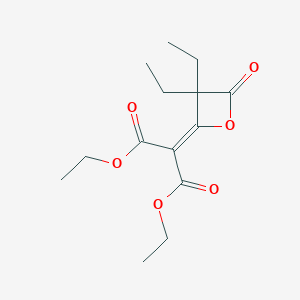
![2,2-Dimethyl-1-oxo-2,4,5,6-tetrahydro-1lambda~5~-cyclopenta[b]pyrrol-3a(3H)-ol](/img/structure/B14354134.png)
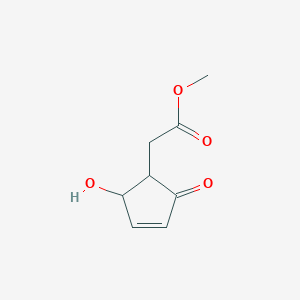
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
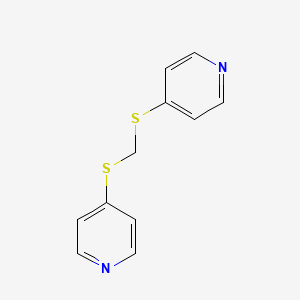

![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
